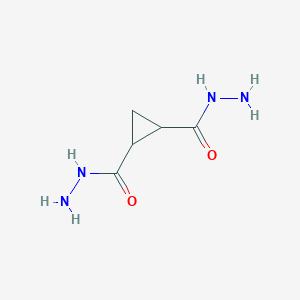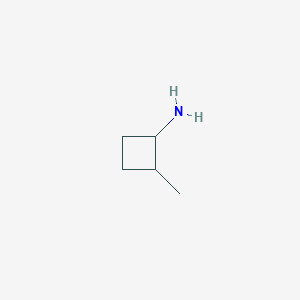
5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL, also known as THN, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. THN has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Improved Synthesis Techniques : Research has shown an improved synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine, a conformationally-restricted analog of 2-(3-pyridyl)ethylamine, offering significant enhancements over previous methods. This advancement is pivotal for the development of pharmacophores with potential applications in medicinal chemistry (Dow & Schneider, 2001).
Antioxidant Properties : Tetrahydro-1,8-naphthyridinol analogues of alpha-tocopherol have been identified to possess superior antioxidant properties in lipid membranes and low-density lipoproteins, suggesting their utility in combating oxidative stress-related conditions (Nam et al., 2007).
Catalytic Cyclizations : The use of microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations has been effective in synthesizing 5,6,7,8-tetrahydro-1,6-naphthyridines, facilitating the generation of a diverse collection of these compounds for further study (Zhou, Porco, & Snyder, 2007).
Library Synthesis for Antituberculosis Activity : The chemistry of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds has been leveraged in library synthesis, with screenings revealing lead compounds with potential antituberculosis activity (Zhou et al., 2008).
Pharmacological Applications
- Acetylcholinesterase Inhibition : Analogues of huperzine A, synthesized from 6,8-bridged 5,6,7,8-tetrahydro-1,6-naphthyridines, have shown inhibitory activity against acetylcholinesterase, although less potent than huperzine A itself. This suggests their potential in the treatment of conditions like Alzheimer's disease (Vanlaer et al., 2009).
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-2H-2,7-naphthyridin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-3-6-1-2-9-4-7(6)5-10-8/h3,5,9H,1-2,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHKETSCNHQSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CNC(=O)C=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole](/img/structure/B3296474.png)
![2,4,6-tris(propan-2-yl)-N-(2-{4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethyl)benzene-1-sulfonamide](/img/structure/B3296481.png)
![5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3296489.png)
![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine](/img/structure/B3296493.png)

![5-[(Methylamino)methyl]furan-2-carboxylic acid](/img/structure/B3296506.png)






![2,5-dimethoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B3296573.png)